VU0092273

Beschreibung

Eigenschaften

IUPAC Name |

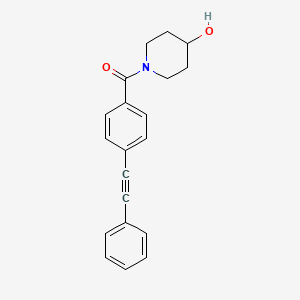

(4-hydroxypiperidin-1-yl)-[4-(2-phenylethynyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c22-19-12-14-21(15-13-19)20(23)18-10-8-17(9-11-18)7-6-16-4-2-1-3-5-16/h1-5,8-11,19,22H,12-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPDBSDNGFNDSSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C(=O)C2=CC=C(C=C2)C#CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of VU0092273

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0092273 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). As a member of the Class C G-protein coupled receptors (GPCRs), mGluR5 plays a crucial role in modulating excitatory synaptic transmission and plasticity throughout the central nervous system. Its dysfunction has been implicated in a variety of neurological and psychiatric disorders, including schizophrenia, anxiety, and fragile X syndrome. This compound enhances the receptor's response to the endogenous agonist, glutamate, by binding to a topographically distinct allosteric site. This guide provides a comprehensive overview of the mechanism of action of this compound, including its quantitative pharmacology, the signaling pathways it modulates, and detailed protocols for its characterization.

Quantitative Pharmacology of this compound

This compound potentiates the activity of glutamate at mGluR5 without intrinsic agonist activity. Its pharmacological profile has been characterized through various in vitro assays, with key quantitative data summarized below. For comparative purposes, data for other notable mGluR5 PAMs are also included.

| Compound | EC₅₀ (Potentiation) | Kᵢ (MPEP site) | Cooperativity (α) | Cooperativity (β) | Fold-Shift in Agonist Potency |

| This compound | 0.27 µM[1] | 970 ± 140 nM[2] | >1 | >1 | Significant leftward shift[3] |

| CDPPB | ~30 nM | ~200 nM | >1 | >1 | ~10-fold |

| VU0360172 | ~100 nM | ~500 nM | >1 | >1 | ~5-fold |

Core Signaling Pathways Modulated by this compound

The primary mechanism of action of this compound is the potentiation of glutamate-induced mGluR5 signaling. The canonical pathway involves the activation of Gαq/11, leading to downstream cascades that modulate neuronal excitability and synaptic plasticity.

Canonical Gq/PLC Signaling Pathway

Activation of mGluR5 by glutamate, enhanced by this compound, leads to the stimulation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The elevation of intracellular Ca²⁺ and the presence of DAG collectively activate Protein Kinase C (PKC) and other downstream effectors such as Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and the mitogen-activated protein kinase (MAPK) pathway[4][5][6].

Cross-talk with other Signaling Pathways

Recent evidence suggests that mGluR5 signaling, and its modulation by PAMs like this compound, interacts with other critical neuronal signaling cascades, including the Akt/mTOR pathway and NMDA receptor function. This cross-talk is crucial for the receptor's role in synaptic plasticity and its therapeutic potential.

Experimental Protocols

The characterization of this compound and other mGluR5 PAMs relies on a suite of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay ([³H]MPEP Competition)

This assay determines the binding affinity (Kᵢ) of this compound to the MPEP allosteric site on mGluR5.

Materials:

-

HEK293 cells stably expressing rat or human mGluR5

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4

-

Assay buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4

-

[³H]methoxyPEPy (Radioligand)

-

Unlabeled MPEP (for non-specific binding)

-

This compound

-

96-well plates

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture HEK293-mGluR5 cells to confluency.

-

Harvest and wash cells with ice-cold PBS.

-

Homogenize cells in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate and resuspend the pellet in fresh buffer.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

Binding Assay:

-

In a 96-well plate, add assay buffer, varying concentrations of this compound, and a fixed concentration of [³H]methoxyPEPy.

-

For total binding, add only [³H]methoxyPEPy. For non-specific binding, add [³H]methoxyPEPy and a saturating concentration of unlabeled MPEP.

-

Initiate the reaction by adding the cell membrane preparation (e.g., 40 µ g/well ).

-

Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters.

-

Wash filters multiple times with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to potentiate glutamate-induced increases in intracellular calcium.

Materials:

-

HEK293 cells stably expressing mGluR5

-

Assay Buffer (e.g., HBSS with 20 mM HEPES)

-

Calcium-sensitive dye (e.g., Fluo-4 AM)

-

Probenecid

-

This compound

-

Glutamate

-

96- or 384-well black-walled, clear-bottom plates

-

Fluorescence plate reader (e.g., FLIPR, FlexStation)

Procedure:

-

Cell Plating: Seed HEK293-mGluR5 cells into the microplates and grow to confluency.

-

Dye Loading: Incubate cells with a calcium-sensitive dye according to the manufacturer's protocol. Probenecid is often included to prevent dye leakage.

-

Assay:

-

Establish a stable baseline fluorescence reading.

-

Add varying concentrations of this compound to the wells and incubate for a short period.

-

Add a sub-maximal (EC₂₀) concentration of glutamate to stimulate the receptor.

-

Record the fluorescence intensity over time to measure the intracellular calcium response.

-

-

Data Analysis:

-

Measure the peak fluorescence response or the area under the curve.

-

Normalize the data to the response of glutamate alone.

-

Generate concentration-response curves for this compound in the presence of glutamate to determine its EC₅₀ for potentiation.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique can be used to measure the effect of this compound on mGluR5-mediated modulation of ion channel activity and synaptic currents in neurons (e.g., from hippocampal slices).

Materials:

-

Rodent brain slices (e.g., hippocampus)

-

Artificial cerebrospinal fluid (aCSF)

-

Intracellular solution (e.g., K-gluconate based)

-

Patch pipettes (3-7 MΩ)

-

Micromanipulator, amplifier, and data acquisition system

-

This compound

-

Glutamate or a selective mGluR5 agonist (e.g., DHPG)

Procedure:

-

Slice Preparation: Prepare acute brain slices from the region of interest and maintain them in oxygenated aCSF.

-

Recording Setup:

-

Transfer a slice to the recording chamber and perfuse with aCSF.

-

Pull a glass pipette and fill it with intracellular solution.

-

Under visual guidance (e.g., DIC microscopy), approach a neuron with the patch pipette.

-

-

Whole-Cell Configuration:

-

Form a giga-ohm seal between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

-

Data Acquisition:

-

In voltage-clamp mode, record baseline synaptic currents or agonist-induced currents.

-

Apply this compound to the perfusion bath and observe its effect on the baseline.

-

Apply an mGluR5 agonist in the continued presence of this compound to measure the potentiated response.

-

-

Data Analysis:

-

Measure the amplitude and frequency of synaptic events or the magnitude of the agonist-induced current.

-

Compare the responses before and after the application of this compound to quantify its modulatory effect.

-

Conclusion

This compound is a valuable pharmacological tool for probing the function of mGluR5 and a lead compound in the development of novel therapeutics. Its mechanism of action as a positive allosteric modulator allows for the fine-tuning of endogenous glutamatergic signaling. A thorough understanding of its quantitative pharmacology, the signaling pathways it engages, and the experimental methods used for its characterization is essential for advancing research and drug development in this area. This guide provides a foundational framework for professionals working with this compound and other mGluR5 modulators.

References

- 1. biorxiv.org [biorxiv.org]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mGluR5 as a Potential Orchestrator of Astrocyte Interactions in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]

- 6. Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to VU0092273: A Positive Allosteric Modulator of mGlu5

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0092273 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). It acts by binding to a site topographically distinct from the orthosteric glutamate binding site, specifically the 2-methyl-6-(phenylethynyl)-pyridine (MPEP) site, to enhance the receptor's response to glutamate. This document provides a comprehensive technical overview of this compound, including its pharmacological properties, mechanism of action, key experimental data, and detailed protocols for its characterization. The information presented is intended to support further research and drug development efforts targeting the mGlu5 receptor for various neurological and psychiatric disorders.

Introduction

Metabotropic glutamate receptor 5 (mGlu5), a Class C G-protein coupled receptor (GPCR), is a key player in modulating excitatory neurotransmission in the central nervous system (CNS). Its involvement in synaptic plasticity, learning, and memory has made it an attractive therapeutic target for a range of disorders, including schizophrenia, anxiety, and fragile X syndrome. Positive allosteric modulators of mGlu5, such as this compound, offer a promising therapeutic strategy by potentiating the endogenous signaling of glutamate, thereby maintaining the spatial and temporal dynamics of synaptic transmission. This compound was identified as a novel mGlu5 PAM with in vivo efficacy in rodent models, suggesting its potential for therapeutic development.[1]

Pharmacological Profile of this compound

This compound is characterized by its high potency and selectivity for the mGlu5 receptor. Its pharmacological activity has been determined through various in vitro assays.

Quantitative Data

The following table summarizes the key quantitative pharmacological parameters of this compound.

| Parameter | Value | Species | Assay Type | Reference |

| EC50 | 0.27 µM | Rat | Fluorescence-based Calcium Flux | [2][3][4] |

| IC50 (at mGluR3) | 6.3 ± 1.6 µM | Rat | Fluorescence-based Calcium Flux | [1] |

| Binding Site | MPEP Site | Radioligand Binding | [1] |

Mechanism of Action

This compound functions as a positive allosteric modulator of the mGlu5 receptor. It does not activate the receptor directly but enhances the affinity and/or efficacy of glutamate. The binding of this compound to the MPEP allosteric site induces a conformational change in the receptor, which potentiates the intracellular signaling cascade initiated by glutamate binding.

mGlu5 Signaling Pathway

The canonical signaling pathway of mGlu5 involves its coupling to Gαq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with elevated intracellular Ca2+, activates protein kinase C (PKC). This cascade ultimately modulates various downstream effectors, including ion channels and transcription factors, leading to changes in neuronal excitability and gene expression.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used in the characterization of this compound.

Fluorescence-Based Calcium Flux Assay

This assay is used to determine the potency (EC50) of this compound in potentiating the glutamate-induced calcium response in cells expressing the mGlu5 receptor.

Cell Culture and Plating:

-

HEK293 cells stably expressing rat mGluR5 are cultured in DMEM supplemented with 10% dialyzed FBS, 20 mM HEPES, 1 mM sodium pyruvate, and antibiotic/antimycotic.[1]

-

Plate the cells at a density of 6 x 104 cells per well in clear-bottomed, black-walled, poly(D-lysine)-coated 96-well plates.[1]

-

Incubate the plates overnight at 37°C in 5% CO2.[1]

Dye Loading:

-

On the day of the assay, remove the culture medium.[1]

-

Replace the medium with Hanks' balanced salt solution containing 20 mM HEPES, 2.5 mM probenecid, and 2 µM Fluo-4/acetoxymethyl ester dye, pH 7.4.[1]

-

Incubate the cells for 45 minutes at 37°C in 5% CO2 to allow for dye loading.[1]

Calcium Flux Measurement:

-

Perform the assay using a fluorometric imaging plate reader (e.g., FlexStation).

-

Add varying concentrations of this compound to the wells, followed by a sub-maximal concentration of glutamate (e.g., EC20).

-

Measure the fluorescence intensity before and after the addition of the compounds.

-

Normalize the data to the maximal response induced by a saturating concentration of glutamate.

-

Fit the concentration-response data using a sigmoidal dose-response equation to determine the EC50 value.

References

- 1. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | mGlu5 PAM | MCE [medchemexpress.cn]

Unveiling the Allosteric Niche: A Technical Guide to the VU0092273 Binding Site on mGluR5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding site for VU0092273, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). This document details the specific molecular interactions, presents quantitative binding data, outlines key experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.

Executive Summary

This compound is a potent PAM of mGluR5 that enhances the receptor's response to the endogenous agonist, glutamate. It exerts its effects by binding to an allosteric site located within the seven-transmembrane (7TM) domain of the receptor. This binding pocket is notably the same site occupied by the well-characterized negative allosteric modulator (NAM), 2-methyl-6-(phenylethynyl)-pyridine (MPEP). The interaction of this compound with this site is governed by specific amino acid residues, and mutations within this pocket can significantly alter its modulatory activity. This guide will delve into the specifics of this binding interaction, providing the technical details necessary for researchers in pharmacology and drug development.

The this compound Binding Site: A Shared Allosteric Pocket

The allosteric binding site for this compound is situated deep within the 7TM bundle of mGluR5. This pocket is a well-defined cavity formed by residues from several transmembrane helices. The majority of allosteric modulators of mGluR5, including this compound, bind to this common MPEP site in a highly competitive manner[1].

Site-directed mutagenesis studies have been instrumental in identifying the key amino acid residues that form this binding pocket and are critical for the affinity and activity of allosteric modulators.

Key Amino Acid Residues

Mutagenesis experiments have pinpointed several residues as being crucial for the interaction of allosteric modulators with the MPEP binding site. These include:

-

Proline 654 (P654)

-

Tyrosine 658 (Y658)

-

Threonine 780 (T780)

-

Tryptophan 784 (W784)

-

Serine 808 (S808)

-

Alanine 809 (A809)

The A809V mutation, in particular, has been shown to significantly diminish the potency of MPEP as a negative allosteric modulator[2].

Quantitative Data on this compound Binding and Activity

The following tables summarize the key quantitative data for this compound and the impact of a critical mutation on its activity.

| Compound | Parameter | Value | Receptor | Reference |

| This compound | EC50 | 0.27 µM | mGluR5 | [3][4] |

| Compound | Receptor | Mutation | Parameter | Value | Fold Shift | Reference |

| MPEP | mGluR5 | Wild-Type | IC50 | 26 nM | - | [2] |

| MPEP | mGluR5 | A809V | IC50 | >30 µM | >1150 | [2] |

| This compound | mGluR5 | Wild-Type | EC50 | 270 nM | - | [2] |

| This compound | mGluR5 | A809V | EC50 | >30 µM | >111 | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay

This assay is used to determine the ability of a test compound to displace a radiolabeled ligand from the allosteric binding site on mGluR5.

Materials:

-

HEK293 cells stably expressing rat mGluR5

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4

-

Assay buffer: 50 mM Tris, 0.9% NaCl, pH 7.4

-

Radioligand: [³H]methoxyPEPy (a potent MPEP analog)

-

Unlabeled MPEP (for determining non-specific binding)

-

Test compound (e.g., this compound)

-

96-well plates

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture HEK293-mGluR5 cells to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the assay buffer, diluted test compound, and a fixed concentration of [³H]methoxyPEPy.

-

For total binding wells, add only the radioligand and assay buffer.

-

For non-specific binding wells, add the radioligand and a high concentration of unlabeled MPEP.

-

Initiate the binding reaction by adding the cell membrane preparation (e.g., 40 µg of protein per well) to each well.

-

Incubate the plate for a specified time at a controlled temperature.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value from the IC₅₀ value using the Cheng-Prusoff equation.

-

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to modulate the mGluR5-mediated increase in intracellular calcium in response to glutamate.

Materials:

-

HEK293 cells stably expressing rat mGluR5

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Glutamate

-

Test compound (e.g., this compound)

-

Black-walled, clear-bottom 96-well or 384-well plates

-

Fluorescence plate reader with automated liquid handling

Procedure:

-

Cell Plating:

-

Seed HEK293-mGluR5 cells into black-walled, clear-bottom plates and culture overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye (e.g., 1 µM Fluo-4 AM), Pluronic F-127, and probenecid in assay buffer.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate the plate at 37°C for 50-60 minutes to allow for dye uptake.

-

Wash the cells with assay buffer to remove excess dye.

-

-

Assay Measurement:

-

Place the cell plate in the fluorescence plate reader.

-

Add the test compound at various concentrations to the wells and incubate for a specified time.

-

Measure the baseline fluorescence.

-

Add a sub-maximal (EC₂₀) concentration of glutamate to stimulate the receptor.

-

Record the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the fluorescence response against the logarithm of the test compound concentration.

-

Determine the EC₅₀ value (the concentration of the test compound that produces 50% of the maximal potentiation of the glutamate response) by non-linear regression analysis.

-

Site-Directed Mutagenesis

This technique is used to introduce specific amino acid changes in the mGluR5 protein to investigate the role of individual residues in ligand binding and receptor function.

Procedure:

-

Mutagenesis:

-

Use a commercially available site-directed mutagenesis kit to introduce the desired mutation (e.g., A809V) into the cDNA encoding rat mGluR5.

-

Verify the mutation by DNA sequencing.

-

-

Transient Transfection:

-

Plate HEK293 cells in culture dishes.

-

Prepare a transfection mixture containing the wild-type or mutant mGluR5 cDNA and a transfection reagent (e.g., FuGENE 6) in a serum-free medium (e.g., Opti-MEM).

-

Incubate the mixture at room temperature.

-

Add the transfection mixture to the cells and incubate for 24 hours.

-

-

Functional Assay:

-

After transfection, plate the cells for the desired functional assay (e.g., calcium mobilization assay) and perform the experiment as described above.

-

Visualizations

The following diagrams illustrate the mGluR5 signaling pathway and the experimental workflow for identifying the this compound binding site.

References

- 1. Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | mGlu5 PAM | MCE [medchemexpress.cn]

The Pharmacology of VU0092273: An In-Depth Technical Guide for Researchers

Abstract

VU0092273 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5), a class C G protein-coupled receptor critically involved in the modulation of synaptic plasticity and neuronal excitability. This document provides a comprehensive technical overview of the pharmacology of this compound, intended for researchers, scientists, and drug development professionals. It details the compound's mechanism of action, summarizes its in vitro and in vivo pharmacological properties, outlines key experimental protocols for its characterization, and visualizes its associated signaling pathways.

Introduction

Metabotropic glutamate receptor 5 (mGluR5) is a promising therapeutic target for a variety of central nervous system (CNS) disorders, including schizophrenia, anxiety, and Fragile X syndrome.[1][2] Allosteric modulation of mGluR5 offers a more nuanced approach to regulating receptor activity compared to orthosteric ligands, with the potential for greater subtype selectivity and a lower incidence of adverse effects.[3] this compound has emerged as a significant pharmacological tool for studying mGluR5 function. It acts as a positive allosteric modulator, enhancing the receptor's response to the endogenous agonist glutamate.[1][4] This guide synthesizes the available data on this compound, providing a detailed resource for its application in preclinical research.

Mechanism of Action

This compound is a positive allosteric modulator of mGluR5, meaning it binds to a site on the receptor distinct from the glutamate binding site.[1][4] This binding event potentiates the receptor's response to glutamate, increasing the efficacy and/or affinity of the endogenous ligand.[3] Notably, this compound binds to the same allosteric site as the well-characterized mGluR5 negative allosteric modulator (NAM), 2-methyl-6-(phenylethynyl)pyridine (MPEP).[1][4][5]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound and its optimized analog, VU0360172.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line | Assay Type | Reference |

| EC50 | 0.27 µM | HEK293 | Calcium Mobilization | [4] |

Table 2: In Vivo Efficacy of VU0360172 (Orally Active Analog of this compound)

| Animal Model | Effect | Dose | Reference |

| Amphetamine-induced hyperlocomotion (Rat) | Dose-dependent reversal | Not specified | [1] |

Signaling Pathways

This compound, by potentiating mGluR5 activation, influences several downstream signaling cascades. The canonical pathway involves the Gq/11 protein, leading to intracellular calcium mobilization. Additionally, mGluR5 activation has been shown to modulate other pathways, including the Akt/GSK3β signaling cascade.

Canonical Gq/11 Signaling Pathway

Activation of mGluR5 by glutamate is potentiated by this compound, leading to the activation of the Gq/11 G-protein. This initiates a cascade involving phospholipase C (PLC) and the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in the release of intracellular calcium stores.

Caption: Canonical mGluR5-Gq/11 signaling pathway potentiated by this compound.

Akt/GSK3β Signaling Pathway

This compound has been shown to increase the phosphorylation of Akt and GSK3β in vivo, particularly in the context of amphetamine-treated models.[6] This suggests that mGluR5 PAMs can modulate signaling pathways implicated in the action of antipsychotic drugs.

Caption: Modulation of the Akt/GSK3β signaling pathway by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of pharmacological findings. The following sections describe the key experimental protocols used to characterize this compound.

In Vitro Calcium Mobilization Assay

This assay is a primary method for determining the potency of mGluR5 modulators.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing rat mGluR5.

-

Dye Loading:

-

Plate cells in a 96-well plate and grow to confluence.

-

Remove growth medium and replace with a buffer solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES and 2.5 mM probenecid) containing a calcium-sensitive dye (e.g., 2 µM Fluo-4/acetoxymethyl ester).[1]

-

Incubate cells for 45-60 minutes at 37°C and 5% CO₂ to allow for dye loading.[1]

-

Wash the cells with the assay buffer to remove excess dye.[1]

-

-

Compound Addition and Measurement:

-

Add varying concentrations of this compound to the wells.

-

After a short pre-incubation period (e.g., 2.5 minutes), add a sub-maximal concentration of glutamate (e.g., EC₂₀).[1]

-

Measure the fluorescence intensity using a plate reader (e.g., FlexStation) to detect changes in intracellular calcium concentration.

-

-

Data Analysis:

-

Normalize the fluorescence response to the maximal response induced by a saturating concentration of glutamate.

-

Plot the concentration-response curve for this compound and fit to a sigmoidal dose-response equation to determine the EC₅₀ value.

-

Caption: Experimental workflow for the in vitro calcium mobilization assay.

Radioligand Binding Assay

This assay is used to determine if a compound binds to a specific site on the receptor.

-

Radioligand: [³H]methoxyPEPy, an analog of the MPEP antagonist, is used to label the allosteric binding site on mGluR5.[1]

-

Membrane Preparation:

-

Prepare cell membranes from HEK293 cells stably expressing rat mGluR5.[1]

-

-

Binding Reaction:

-

In a 96-well plate, combine the cell membranes (e.g., 40 µ g/well ), the radioligand, and varying concentrations of the test compound (this compound) in an appropriate assay buffer (e.g., 50 mM Tris/0.9% NaCl, pH 7.4).[1]

-

Incubate the mixture to allow for binding equilibrium to be reached.

-

-

Separation and Detection:

-

Separate the bound and free radioligand, typically by rapid filtration through a glass fiber filter.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine the specific binding by subtracting the non-specific binding (measured in the presence of a saturating concentration of an unlabeled ligand) from the total binding.

-

Plot the percent inhibition of specific binding against the concentration of the test compound to determine the IC₅₀ or Kᵢ value.

-

In Vivo Behavioral Models

The antipsychotic-like activity of mGluR5 PAMs is often assessed using the amphetamine-induced hyperlocomotion model in rodents.

-

Animals: Male Sprague-Dawley rats.[1]

-

Procedure:

-

Administer the test compound (e.g., VU0360172, the orally active analog of this compound) at various doses.[1]

-

After a pre-treatment period, administer a psychostimulant such as amphetamine to induce hyperlocomotor activity.

-

Place the animals in an open-field arena and record their locomotor activity (e.g., distance traveled, rearing frequency) over a specified time period.

-

-

Data Analysis:

-

Compare the locomotor activity of the compound-treated groups to the vehicle-treated control group.

-

A dose-dependent reduction in amphetamine-induced hyperlocomotion is indicative of potential antipsychotic-like efficacy.[1]

-

Chemical Optimization and In Vivo Pharmacokinetics

This compound was chemically optimized to improve its drug-like properties, leading to the development of N-cyclobutyl-6-((3-fluorophenyl)ethynyl)nicotinamide hydrochloride (VU0360172).[1] This analog exhibits improved oral bioavailability and CNS penetration.

Pharmacokinetic studies of VU0360172 in rats following oral administration revealed that the compound is rapidly and significantly absorbed.[1] The concentrations of VU0360172 were measured in systemic plasma and whole-brain tissues at various time points, confirming its ability to cross the blood-brain barrier.[1]

Conclusion

This compound is a valuable pharmacological tool for the investigation of mGluR5 function. Its characterization as a potent and selective mGluR5 PAM that binds to the MPEP site has been well-established through a variety of in vitro and in vivo studies. The data summarized in this guide, along with the detailed experimental protocols and signaling pathway diagrams, provide a solid foundation for researchers utilizing this compound and its analogs in the pursuit of novel therapeutics for CNS disorders. Further research into the nuanced signaling effects and long-term consequences of mGluR5 positive allosteric modulation will continue to be a critical area of investigation.

References

- 1. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Metabotropic Glutamate Receptor Subtype 5 Potentiators Using Virtual High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

VU0092273: A Technical Guide for Researchers

An In-depth Technical Guide on the Positive Allosteric Modulator of mGluR5

VU0092273 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), a G-protein coupled receptor extensively studied for its role in synaptic plasticity and its potential as a therapeutic target for a variety of central nervous system (CNS) disorders. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing detailed information on the pharmacological properties, experimental applications, and underlying signaling mechanisms of this compound.

Quantitative Pharmacological Data

This compound exhibits potentiation of the mGluR5 receptor in the sub-micromolar range and displays selectivity over other mGlu receptor subtypes. The following tables summarize the key quantitative data for this compound.

| Parameter | Value | Species | Assay Type | Reference(s) |

| EC₅₀ | 0.27 µM | Rat | Calcium Mobilization | [1] |

| IC₅₀ (mGluR3) | 6.3 µM | Rat | Glutamate Co-application | [2] |

EC₅₀: Half-maximal effective concentration for potentiation of glutamate response. IC₅₀: Half-maximal inhibitory concentration against mGluR3.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for this compound is the positive allosteric modulation of mGluR5. This enhances the receptor's response to the endogenous ligand, glutamate, thereby amplifying downstream signaling cascades.

Canonical mGluR5 Signaling Pathway

Activation of mGluR5 by glutamate, potentiated by this compound, primarily initiates the Gq/11 signaling cascade. This involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3]

References

- 1. Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of VU0092273: A Positive Allosteric Modulator of mGluR5

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of VU0092273, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). This compound has emerged as a valuable tool compound for elucidating the therapeutic potential of mGluR5 modulation in central nervous system (CNS) disorders. This document details the key quantitative data, experimental methodologies, and signaling pathways associated with this compound, serving as a resource for researchers in neuroscience and drug development.

Introduction

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) predominantly expressed in the postsynaptic density of excitatory synapses in the brain. It plays a crucial role in modulating synaptic plasticity and neuronal excitability. Dysregulation of mGluR5 signaling has been implicated in a range of neurological and psychiatric disorders, including schizophrenia, anxiety, and fragile X syndrome. Allosteric modulation of mGluR5 offers a promising therapeutic strategy, as PAMs can potentiate the receptor's response to the endogenous agonist glutamate in a spatially and temporally specific manner, potentially offering a more nuanced and safer pharmacological approach compared to orthosteric agonists.

This compound, chemically known as (4-Hydroxypiperidin-1-yl)(4-(phenylethynyl)phenyl)methanone, was identified as a potent mGluR5 PAM that binds to the same allosteric site as the well-known mGluR5 negative allosteric modulator (NAM), MPEP.[1][2] Its discovery has provided a valuable chemical scaffold for the development of further optimized mGluR5 PAMs with improved pharmacokinetic properties for in vivo studies.

Quantitative Pharmacological Data

The following table summarizes the key in vitro pharmacological data for this compound.

| Parameter | Receptor/Assay | Value | Reference |

| EC50 | rat mGluR5 (potentiation of glutamate EC20 response in a calcium mobilization assay) | 10 ± 5 nM | [1] |

| IC50 | rat mGluR3 (inhibition of glutamate EC80 response in a calcium mobilization assay) | 6.3 ± 1.6 µM | [1] |

| Binding Site | mGluR5 | MPEP allosteric site | [1][2] |

Synthesis

The synthesis of this compound can be achieved through a multi-step process, analogous to the preparation of similar phenyl-ethynyl-carbonyl compounds. A representative synthetic scheme is outlined below.

Diagram: Synthetic Pathway of this compound

Caption: A representative synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Sonogashira Coupling to form 4-(Phenylethynyl)benzoic acid

-

To a solution of 4-iodobenzoic acid in a suitable solvent (e.g., a mixture of triethylamine (B128534) and dimethylformamide), add phenylacetylene.

-

Add a catalytic amount of a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) and a copper(I) co-catalyst (e.g., copper(I) iodide).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture and perform an acidic work-up to isolate the crude 4-(phenylethynyl)benzoic acid.

-

Purify the product by recrystallization or column chromatography.

Step 2: Amide Coupling to form this compound

-

Dissolve 4-(phenylethynyl)benzoic acid in an appropriate anhydrous solvent (e.g., dichloromethane (B109758) or dimethylformamide).

-

Add an amide coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., diisopropylethylamine).

-

Add 4-hydroxypiperidine (B117109) to the reaction mixture.

-

Stir the reaction at room temperature until completion.

-

Perform an aqueous work-up and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield this compound.

Key Experimental Protocols

In Vitro Functional Assay: Calcium Mobilization

This assay measures the potentiation of glutamate-induced intracellular calcium mobilization in cells expressing mGluR5.

Diagram: Calcium Mobilization Assay Workflow

Caption: Workflow for the mGluR5 calcium mobilization assay.

Detailed Methodology: Calcium Mobilization Assay

-

Cell Culture: HEK293 cells stably expressing rat mGluR5 are plated in black-walled, clear-bottomed, poly-D-lysine-coated 384-well plates at a density of 20,000 cells/well and incubated overnight.[1]

-

Dye Loading: The cell culture medium is replaced with a Hanks' balanced salt solution (HBSS) containing 20 mM HEPES, 2.5 mM probenecid, and a calcium-sensitive fluorescent dye (e.g., 2 µM Fluo-4 AM). The cells are incubated for 45 minutes at 37°C to allow for dye loading.[1]

-

Compound Addition: The dye solution is removed and replaced with an assay buffer (HBSS with 20 mM HEPES and 2.5 mM probenecid). This compound or vehicle is added to the wells.

-

Agonist Addition and Signal Detection: The plate is placed in a fluorescence plate reader (e.g., FlexStation or FLIPR). After a baseline fluorescence reading, a sub-maximal (EC20) concentration of glutamate is added to the wells. The change in fluorescence, indicative of intracellular calcium mobilization, is recorded over time.[1]

-

Data Analysis: The potentiation by this compound is calculated as the percentage increase in the glutamate-induced response compared to the vehicle control. An EC50 value is determined by fitting the concentration-response data to a sigmoidal curve.

In Vivo Behavioral Assay: Amphetamine-Induced Hyperlocomotion

This rodent model is used to assess the potential antipsychotic-like activity of compounds. This compound was chemically optimized to the orally active analog, VU0360172, for these in vivo studies.

Diagram: Amphetamine-Induced Hyperlocomotion Experimental Workflow

Caption: Workflow for the amphetamine-induced hyperlocomotion model.

Detailed Methodology: Amphetamine-Induced Hyperlocomotion

-

Animals: Male Sprague-Dawley rats are used for the study.

-

Apparatus: Locomotor activity is measured in automated activity monitoring chambers equipped with infrared photobeams.

-

Habituation: Prior to the experiment, rats are habituated to the testing chambers for a set period (e.g., 60 minutes) for at least two consecutive days.

-

Drug Administration: On the test day, rats are administered VU0360172 (or vehicle) via oral gavage. Following a 30-minute pre-treatment period, they receive a subcutaneous injection of d-amphetamine (e.g., 1.5 mg/kg) or saline.

-

Data Collection: Immediately after the d-amphetamine injection, the rats are placed back into the locomotor activity chambers, and their horizontal activity (distance traveled) is recorded for 90 minutes.

-

Data Analysis: The total distance traveled is analyzed using a two-way ANOVA to determine the effect of VU0360172 on amphetamine-induced hyperlocomotion.

Signaling Pathways

This compound, as an mGluR5 PAM, potentiates the canonical Gq-coupled signaling pathway of mGluR5.

Diagram: mGluR5 Signaling Pathway

Caption: The canonical Gq-coupled signaling pathway of mGluR5 potentiated by this compound.

Activation of mGluR5 by glutamate, potentiated by this compound, leads to the activation of the Gq alpha subunit of the heterotrimeric G protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores. Both DAG and elevated intracellular calcium activate protein kinase C (PKC), which then phosphorylates a variety of downstream targets, leading to the modulation of neuronal excitability and synaptic plasticity. Further research has indicated that mGluR5 PAMs can also influence other signaling cascades, including the Akt/GSK3β pathway.

Electrophysiological Characterization

Electrophysiological studies are crucial for understanding how mGluR5 PAMs like this compound modulate synaptic transmission and neuronal excitability. Whole-cell patch-clamp recordings from neurons in brain slices are commonly employed.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

-

Slice Preparation: Acute brain slices (e.g., 300-400 µm thick) containing the brain region of interest (e.g., hippocampus or prefrontal cortex) are prepared from rodents.

-

Recording Solutions:

-

Artificial Cerebrospinal Fluid (aCSF): Typically contains (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 dextrose, bubbled with 95% O2/5% CO2.

-

Internal Solution (for patch pipette): A typical internal solution for voltage-clamp recordings of excitatory postsynaptic currents (EPSCs) may contain (in mM): 135 Cs-methanesulfonate, 8 NaCl, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP, and 5 QX-314, with pH adjusted to 7.3 and osmolarity to ~290 mOsm.

-

-

Recording Procedure:

-

Slices are placed in a recording chamber and continuously perfused with oxygenated aCSF.

-

Neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy.

-

Whole-cell patch-clamp recordings are established from individual neurons.

-

Synaptic responses are evoked by electrical stimulation of afferent pathways.

-

-

Drug Application: this compound is bath-applied to the slice to determine its effect on synaptic currents, such as N-methyl-D-aspartate (NMDA) receptor-mediated currents or long-term potentiation (LTP).

-

Data Analysis: Changes in the amplitude, frequency, and kinetics of synaptic currents in the presence of this compound are analyzed to determine its modulatory effects.

Conclusion

This compound is a foundational mGluR5 positive allosteric modulator that has significantly contributed to our understanding of the therapeutic potential of targeting this receptor. Its favorable in vitro potency and selectivity, coupled with the successful optimization into orally available analogs for in vivo studies, have paved the way for the development of a new generation of CNS therapeutics. This technical guide provides a detailed summary of the key data and methodologies associated with this compound, offering a valuable resource for researchers dedicated to advancing the field of glutamate receptor pharmacology.

References

The Role of VU0092273 in Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0092273 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1] As a member of the Group I mGluRs, mGluR5 is predominantly expressed postsynaptically in brain regions critical for learning and memory, such as the hippocampus and cortex. Its activation is intricately linked to the modulation of N-methyl-D-aspartate receptor (NMDAR) function, a cornerstone of synaptic plasticity. Synaptic plasticity, the activity-dependent modification of synaptic strength, is widely considered the cellular basis for learning and memory. This technical guide provides an in-depth overview of the role of this compound in synaptic plasticity, focusing on its mechanism of action, experimental methodologies for its characterization, and quantitative data from relevant studies.

Core Mechanism of Action

This compound does not directly activate mGluR5 but potentiates the receptor's response to the endogenous agonist, glutamate. It binds to an allosteric site on the receptor, distinct from the glutamate binding site, inducing a conformational change that increases the affinity and/or efficacy of glutamate. The primary mechanism by which mGluR5 activation modulates synaptic plasticity is through its interaction with the NMDAR signaling cascade.

Upon activation by glutamate and potentiation by this compound, mGluR5, a Gq-coupled receptor, activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC). PKC can then phosphorylate the NMDAR, particularly the NR1 subunit, which enhances its function by increasing channel conductance and/or reducing its magnesium (Mg2+) block. This potentiation of NMDAR-mediated Ca2+ influx is a critical step in the induction of long-term potentiation (LTP), a persistent strengthening of synapses.

Signaling Pathway of this compound-Mediated Synaptic Plasticity

Caption: Signaling pathway of this compound in modulating synaptic plasticity.

Quantitative Data

The following tables summarize key quantitative data for this compound and the representative effects of mGluR5 PAMs on long-term potentiation.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line | Reference |

| EC50 | 0.27 µM | HEK293 cells expressing human mGluR5 | [1] |

Table 2: Representative Effects of mGluR5 PAMs on Hippocampal Long-Term Potentiation (LTP)

Data presented here are representative of the effects observed with mGluR5 PAMs in studies of synaptic plasticity, as specific quantitative LTP data for this compound was not available in the reviewed literature.

| Experimental Condition | LTP Induction Protocol | Measured Parameter | % Increase from Baseline (Mean ± SEM) | Reference |

| Vehicle Control | Theta-Burst Stimulation (TBS) | fEPSP Slope | 125 ± 5% | [2] |

| mGluR5 PAM (e.g., CDPPB, 10 µM) | Theta-Burst Stimulation (TBS) | fEPSP Slope | 160 ± 8% | [2] |

Experimental Protocols

The following is a detailed, representative protocol for investigating the effects of this compound on LTP in acute hippocampal slices. This protocol is synthesized from standard methods reported in the literature.

Acute Hippocampal Slice Preparation

-

Animal: Male Sprague-Dawley or C57BL/6J mice (6-10 weeks old).

-

Anesthesia: Anesthetize the animal with isoflurane (B1672236) and decapitate.

-

Brain Extraction: Rapidly remove the brain and immerse it in ice-cold, oxygenated (95% O2/5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 dextrose, and 2 CaCl2.

-

Slicing: Prepare 300-400 µm thick transverse hippocampal slices using a vibratome (e.g., Leica VT1200S) in ice-cold, oxygenated aCSF.

-

Recovery: Transfer the slices to a holding chamber with oxygenated aCSF at 32-34°C for 30 minutes, and then maintain them at room temperature (22-25°C) for at least 1 hour before recording.

Electrophysiological Recording

-

Recording Chamber: Place a single slice in a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

-

Electrode Placement:

-

Stimulating Electrode: Place a bipolar tungsten electrode in the Schaffer collateral-commissural pathway of the CA3 region.

-

Recording Electrode: Place a glass microelectrode (filled with aCSF, 1-5 MΩ resistance) in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

-

Baseline Recording:

-

Deliver single baseline stimuli (0.1 ms (B15284909) duration) every 30 seconds at an intensity that elicits an fEPSP with a slope that is 30-50% of the maximum.

-

Record a stable baseline for at least 20 minutes before drug application.

-

Drug Application and LTP Induction

-

Drug Application: Prepare a stock solution of this compound in DMSO and dilute it to the final desired concentration (e.g., 1-10 µM) in aCSF. Perfuse the slice with the this compound-containing aCSF for at least 20 minutes prior to LTP induction. A vehicle control group (aCSF with the same concentration of DMSO) should be run in parallel.

-

LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as:

-

Theta-Burst Stimulation (TBS): A common protocol is 10 bursts of 4 pulses at 100 Hz, with an inter-burst interval of 200 ms, repeated twice with a 20-second interval.

-

-

Post-Induction Recording: Continue recording fEPSPs every 30 seconds for at least 60 minutes after the HFS to measure the potentiation.

Data Analysis

-

Measurement: Measure the slope of the fEPSP.

-

Normalization: Normalize the fEPSP slopes to the average slope of the last 10 minutes of the baseline recording period.

-

Quantification of LTP: Express the magnitude of LTP as the average percentage increase of the normalized fEPSP slope during the last 10 minutes of the post-induction recording period (e.g., 50-60 minutes post-HFS).

-

Statistical Analysis: Compare the magnitude of LTP between the this compound-treated group and the vehicle control group using an appropriate statistical test (e.g., Student's t-test or ANOVA). A p-value < 0.05 is typically considered statistically significant.

Experimental Workflow

Caption: Experimental workflow for studying the effect of this compound on LTP.

Conclusion

This compound, as a potent mGluR5 PAM, represents a valuable pharmacological tool for investigating the role of mGluR5 in synaptic plasticity. By enhancing the receptor's response to endogenous glutamate, this compound facilitates the signaling cascades that lead to the potentiation of NMDAR function, a critical event in the induction of LTP. The experimental protocols and data presented in this guide provide a framework for the continued investigation of this compound and other mGluR5 PAMs in the context of synaptic plasticity and their potential as therapeutic agents for cognitive disorders. Further research is warranted to fully elucidate the quantitative effects of this compound on various forms of synaptic plasticity and its impact on learning and memory in preclinical models.

References

Investigating Neuronal Circuits with VU0092273: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the use of VU0092273, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), for the investigation of neuronal circuits. This compound serves as a critical tool for researchers in neuroscience and drug development to probe the physiological and pathological roles of mGluR5 signaling. This document details the mechanism of action of this compound, presents quantitative data on its effects, and offers detailed protocols for key experimental applications, including in vitro and in vivo electrophysiology, calcium mobilization assays, western blot analysis of downstream signaling pathways, and behavioral paradigms. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their studies of neuronal function and dysfunction.

Introduction to this compound

This compound is a well-characterized positive allosteric modulator of mGluR5, a Gq-coupled G protein-coupled receptor (GPCR) predominantly expressed in the postsynaptic density of excitatory synapses. As a PAM, this compound does not activate mGluR5 directly but potentiates the receptor's response to its endogenous ligand, glutamate. This modulatory action allows for the amplification of endogenous glutamatergic signals, providing a nuanced approach to studying mGluR5 function compared to orthosteric agonists. Notably, this compound also binds to the 2-methyl-6-(phenylethynyl)pyridine (MPEP) site on the mGluR5 receptor. Its ability to penetrate the central nervous system makes it a valuable tool for in vivo studies. Research has demonstrated the potential of this compound in preclinical models of anxiety and schizophrenia, highlighting the therapeutic promise of modulating mGluR5 activity.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the allosteric potentiation of mGluR5. Activation of mGluR5 by glutamate, and enhanced by this compound, initiates a canonical signaling cascade through the Gαq protein. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Downstream of these initial events, this compound-potentiated mGluR5 signaling influences several critical neuronal pathways, including the Akt/GSK3β pathway and the function of N-methyl-D-aspartate receptors (NMDARs).

Quantitative Data Presentation

The effects of this compound have been quantified across various experimental paradigms. The following tables summarize key findings.

| Parameter | Value | Assay | Reference |

| EC₅₀ | 0.27 µM | Calcium Mobilization | MedchemExpress |

| Effect on Akt Phosphorylation (Thr308) | Significant Increase | Western Blot (Rat Dorsal Striatum) | bioRxiv |

| Effect on Akt Phosphorylation (Ser473) | Significant Increase | Western Blot (Rat Dorsal Striatum) | bioRxiv |

| Effect on GSK3β Phosphorylation (Ser9) | Significant Increase | Western Blot (Rat Dorsal Striatum) | bioRxiv |

| NMDAR Current Modulation (alone) | No significant effect | Electrophysiology (Hippocampal Slices) | PMC |

| NMDAR Current Modulation (with 3 µM DHPG) | Potentiation (134.3 ± 8.3% of baseline) | Electrophysiology (Hippocampal Slices) | PMC |

Table 1: In Vitro and Ex Vivo Efficacy of this compound.

| Behavioral Model | Dose | Effect | Animal Model | Reference |

| Amphetamine-Induced Hyperlocomotion | Dose-dependent | Reversal of hyperlocomotion | Rat | PMC |

Table 2: In Vivo Behavioral Effects of this compound.

Experimental Protocols

Detailed methodologies for key experiments investigating the effects of this compound are provided below.

Whole-Cell Patch-Clamp Electrophysiology in Brain Slices

This protocol is designed to measure the effect of this compound on synaptic transmission and ion channel function in neurons within ex vivo brain slices.

Materials:

-

Vibratome

-

Artificial cerebrospinal fluid (aCSF), slicing solution (ice-cold and oxygenated with 95% O₂/5% CO₂)

-

Recovery chamber

-

Recording chamber with perfusion system

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulators

-

Borosilicate glass capillaries for patch pipettes

-

Internal solution

-

This compound stock solution

Procedure:

-

Slice Preparation: Anesthetize the animal and rapidly dissect the brain. Prepare 300-400 µm thick brain slices containing the region of interest using a vibratome in ice-cold, oxygenated slicing solution.

-

Slice Recovery: Transfer slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature.

-

Recording:

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.

-

Pull patch pipettes with a resistance of 3-7 MΩ and fill with internal solution.

-

Identify a target neuron under DIC/IR microscopy.

-

Approach the neuron with the patch pipette and apply positive pressure.

-

Upon contact with the cell membrane, release positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).

-

Rupture the cell membrane with further brief suction to achieve the whole-cell configuration.

-

Record baseline synaptic currents (e.g., EPSCs or IPSCs) or membrane potential for 5-10 minutes.

-

Bath-apply this compound at the desired concentration.

-

Record for a further 10-20 minutes to observe the drug's effect.

-

Analyze changes in current amplitude, frequency, and kinetics.

-

Intracellular Calcium Mobilization Assay

This assay measures the potentiation of glutamate-induced intracellular calcium release by this compound in cells expressing mGluR5.

Materials:

-

HEK293 cells stably expressing rat or human mGluR5

-

96- or 384-well black-walled, clear-bottom plates

-

Culture medium

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Probenecid (to prevent dye extrusion)

-

This compound stock solution

-

Glutamate stock solution

-

Fluorescence plate reader (e.g., FLIPR)

Procedure:

-

Cell Plating: Seed mGluR5-expressing cells into the microplate and incubate overnight.

-

Dye Loading: Remove culture medium and add assay buffer containing the calcium-sensitive dye and probenecid. Incubate for 45-60 minutes at 37°C.

-

Assay:

-

Wash the cells with assay buffer (if required by the dye manufacturer).

-

Place the plate in the fluorescence reader.

-

Add this compound at various concentrations and incubate for a specified time.

-

Add a sub-maximal (EC₂₀) concentration of glutamate.

-

Measure the fluorescence intensity kinetically.

-

-

Data Analysis: Determine the EC₅₀ of this compound by plotting the potentiation of the glutamate response against the concentration of this compound.

Western Blot for Akt/GSK3β Phosphorylation

This protocol details the detection of changes in the phosphorylation state of Akt and GSK3β in brain tissue following in vivo administration of this compound.[1][2]

Materials:

-

Rat brain tissue

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-p-Akt, anti-total-Akt, anti-p-GSK3β, anti-total-GSK3β)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Following in vivo treatment with this compound, dissect the brain region of interest, homogenize in lysis buffer, and determine protein concentration.[1]

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.[2]

-

Immunoblotting:

-

Detection: Apply chemiluminescent substrate and visualize bands using an imaging system.

-

Analysis: Quantify band intensity and normalize the phosphorylated protein levels to the total protein levels.

Amphetamine-Induced Hyperlocomotion in Rats

This behavioral paradigm assesses the potential antipsychotic-like properties of this compound by measuring its ability to reverse amphetamine-induced hyperactivity.[3][4]

Materials:

-

Male Sprague-Dawley rats

-

Locomotor activity chambers equipped with infrared beams

-

This compound

-

d-amphetamine sulfate

-

Vehicle (e.g., saline or 20% β-cyclodextrin)

Procedure:

-

Habituation: Habituate the rats to the locomotor activity chambers for 1-3 days prior to testing.

-

Testing:

-

Administer this compound or vehicle via the appropriate route (e.g., intraperitoneal).

-

After a pre-treatment interval (e.g., 30 minutes), place the rats in the activity chambers and record baseline activity.

-

Administer d-amphetamine (e.g., 1.5 mg/kg, i.p.) or saline.

-

Record locomotor activity (e.g., distance traveled, horizontal and vertical beam breaks) for 60-90 minutes.

-

-

Data Analysis: Analyze the locomotor activity data in time bins and as a total over the recording period. Compare the effects of this compound on amphetamine-induced hyperlocomotion to the vehicle control group.

Conclusion

This compound is an invaluable pharmacological tool for elucidating the complex roles of mGluR5 in neuronal circuit function and its implications for neurological and psychiatric disorders. This guide provides a foundational framework for its application, from understanding its molecular mechanism to implementing detailed experimental protocols. The data and methodologies presented herein are intended to facilitate rigorous and reproducible research, ultimately advancing our understanding of mGluR5 biology and its therapeutic potential. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs.

References

- 1. Frontiers | Primary Blast-Induced Changes in Akt and GSK3β Phosphorylation in Rat Hippocampus [frontiersin.org]

- 2. Primary Blast-Induced Changes in Akt and GSK3β Phosphorylation in Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. imrpress.com [imrpress.com]

- 4. Amphetamine-induced hyperlocomotion in rats: Hippocampal modulation of the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to VU0092273 for Studying Glutamate Signaling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of VU0092273, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). Its utility as a research tool for investigating glutamate signaling pathways and its potential therapeutic implications are detailed herein.

Core Compound Properties and Mechanism of Action

This compound is a positive allosteric modulator of the mGluR5 receptor, meaning it does not activate the receptor directly but rather enhances the receptor's response to the endogenous agonist, glutamate.[1] It binds to the same allosteric site as the well-known mGluR5 negative allosteric modulator (NAM), MPEP.[1] This potentiation of glutamate signaling makes this compound a valuable tool for exploring the physiological and pathological roles of mGluR5.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Value | Species | Assay System | Reference |

| EC50 | 0.27 µM | Rat | HEK293 cells expressing rat mGluR5 | [1] |

Pharmacokinetic Profile

Table 2: Pharmacokinetic Parameters of the this compound Analog, VU0360172, in Rats

| Parameter | Value | Route of Administration | Vehicle | Reference |

| Dose | 10 mg/kg | Oral | 20% hydroxypropyl β-cyclodextrin | |

| Cmax | Data not available | - | - | |

| Tmax | Data not available | - | - | |

| t1/2 (Half-life) | Data not available | - | - | |

| Clearance (CL) | Data not available | - | - | |

| Volume of Distribution (Vd) | Data not available | - | - | |

| Brain-to-Plasma Ratio (Kp) | Data not available | - | - | |

| Unbound Brain-to-Plasma Ratio (Kp,uu) | Data not available | - | - |

Note: While specific values for the parameters above are not provided in the cited literature for VU0360172, the study confirms its oral activity and central nervous system penetration.

In Vivo Efficacy: Preclinical Models

This compound has demonstrated efficacy in rodent models relevant to psychiatric disorders, highlighting the potential of mGluR5 PAMs as therapeutic agents.

Reversal of Amphetamine-Induced Hyperlocomotion

A key preclinical model for antipsychotic activity is the reversal of hyperlocomotion induced by psychostimulants like amphetamine. A structurally similar mGluR5 PAM, 17a, has been shown to dose-dependently reverse amphetamine-induced hyperlocomotion in rats.

Table 3: Representative In Vivo Efficacy of an mGluR5 PAM in the Amphetamine-Induced Hyperlocomotion Model

| Compound | Dose (mg/kg) | Route of Administration | % Reversal of Hyperlocomotion (approx.) | Species | Reference |

| PAM 17a | 60 | i.p. | ~30% | Rat | [2] |

Note: This data is for a compound structurally related to this compound and serves as a representative example of the expected in vivo activity.

Signaling Pathways Modulated by this compound

This compound, by potentiating mGluR5 activity, influences several key intracellular signaling cascades.

The PI3K/Akt/GSK3β Pathway

Activation of mGluR5 has been shown to engage the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for cell survival and proliferation. Downstream of Akt, this signaling can lead to the inhibitory phosphorylation of glycogen (B147801) synthase kinase 3β (GSK3β), a kinase implicated in a variety of cellular processes, including neuronal function. The neuroprotective effects of this compound in models of ischemia have been shown to be dependent on the PI3K/Akt pathway.[3][4]

References

- 1. b-neuro.com [b-neuro.com]

- 2. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. imrpress.com [imrpress.com]

- 4. benchchem.com [benchchem.com]

The Modulatory Effects of VU0092273 on Intracellular Calcium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of VU0092273 on intracellular calcium ([Ca2+]i) signaling. This compound is a potent, selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5).[1] As a PAM, this compound enhances the receptor's response to the endogenous agonist, glutamate, thereby potentiating downstream signaling cascades that lead to the mobilization of intracellular calcium. This document details the mechanism of action of this compound, presents quantitative data on its effects on [Ca2+]i, outlines the experimental protocols for assessing these effects, and provides visual representations of the signaling pathways and experimental workflows.

Introduction: this compound and the mGlu5 Receptor

This compound is a small molecule that acts as a positive allosteric modulator of the mGlu5 receptor.[1] Unlike orthosteric agonists that directly activate the receptor at the glutamate binding site, PAMs like this compound bind to a distinct allosteric site on the receptor. This binding event induces a conformational change in the receptor that increases its affinity for and/or efficacy of glutamate. The mGlu5 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gq/11 family of G-proteins.[2] This initiates a signaling cascade that results in the mobilization of calcium from intracellular stores, a key event in many cellular processes.

Mechanism of Action: From mGlu5 Receptor Potentiation to Intracellular Calcium Release

The potentiation of the mGlu5 receptor by this compound triggers a well-defined signaling pathway leading to an increase in intracellular calcium. The key steps are as follows:

-

Glutamate and this compound Binding: Glutamate, the endogenous agonist, binds to the orthosteric site of the mGlu5 receptor. Concurrently, this compound binds to an allosteric site on the same receptor.

-

Enhanced Gq/11 Protein Activation: The binding of this compound potentiates the glutamate-induced activation of the Gq/11 G-protein. This leads to the exchange of GDP for GTP on the α-subunit of the G-protein.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit then stimulates phospholipase C (PLC).

-

IP3 and DAG Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release from the Endoplasmic Reticulum: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), which are ligand-gated calcium channels. This binding triggers the release of stored calcium from the ER into the cytoplasm, leading to a rapid increase in intracellular calcium concentration.

Quantitative Data: The Effect of this compound on Intracellular Calcium Mobilization

The positive allosteric modulatory activity of this compound on the mGlu5 receptor has been quantified using fluorescence-based intracellular calcium mobilization assays. In these assays, this compound demonstrates a concentration-dependent potentiation of the calcium response elicited by a sub-maximal concentration of glutamate.

| Parameter | Value | Cell Line | Reference |

| EC50 of PAM activity | 0.27 µM | HEK293 cells expressing rat mGlu5 | [1] |

Note: The EC50 value represents the concentration of this compound that produces 50% of the maximal potentiation of the glutamate-induced calcium response.

Experimental Protocols: Measurement of Intracellular Calcium Flux

The effect of this compound on intracellular calcium is typically measured using a fluorescence-based calcium flux assay in a cell line stably expressing the mGlu5 receptor. A common instrument for this high-throughput screening is the FlexStation.[3]

Key Materials

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the rat mGlu5 receptor.[3]

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% dialyzed fetal bovine serum (FBS), 20 mM HEPES, and 1 mM sodium pyruvate.[3]

-

Assay Plates: Black-walled, clear-bottomed, poly-D-lysine-coated 96-well or 384-well plates.[3]

-

Calcium-Sensitive Dye: Fluo-4/acetoxymethyl ester (Fluo-4 AM).[3]

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES and 2.5 mM probenecid, pH 7.4.[3]

-

Compounds: this compound and glutamate.

Experimental Workflow

The following workflow outlines the key steps in performing a fluorescence-based calcium flux assay to assess the PAM activity of this compound.

Detailed Methodological Steps

-

Cell Plating:

-